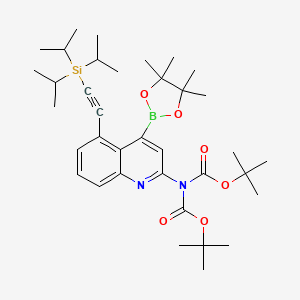
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate
説明
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate is a complex organic compound that features a quinoline core, a boronate ester, and a triisopropylsilyl ethynyl group
特性
分子式 |
C36H55BN2O6Si |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]quinolin-2-yl]carbamate |
InChI |
InChI=1S/C36H55BN2O6Si/c1-23(2)46(24(3)4,25(5)6)21-20-26-18-17-19-28-30(26)27(37-44-35(13,14)36(15,16)45-37)22-29(38-28)39(31(40)42-33(7,8)9)32(41)43-34(10,11)12/h17-19,22-25H,1-16H3 |
InChIキー |
MZVSWBDUCPEZDV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC(=C23)C#C[Si](C(C)C)(C(C)C)C(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate typically involves multiple steps:
Formation of the Quinoline Core: This can be achieved through a series of cyclization reactions starting from aniline derivatives.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki coupling reaction using appropriate boronic acid or ester precursors.
Addition of the Triisopropylsilyl Ethynyl Group: This step often involves a Sonogashira coupling reaction.
Formation of the Iminodicarbonate Group: This can be achieved through a reaction with di-tert-butyl dicarbonate under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can modify the boronate ester or the quinoline core.
Substitution: Various substitution reactions can occur, especially at the quinoline and boronate ester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce boronic acids or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for biological imaging and diagnostics.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states and intermediates. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-yl)iminodicarbonate: Lacks the triisopropylsilyl ethynyl group.
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-ethynylquinolin-2-yl)iminodicarbonate: Lacks the triisopropylsilyl group.
Uniqueness
The presence of the triisopropylsilyl ethynyl group in Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate imparts unique steric and electronic properties, making it distinct from similar compounds. This can influence its reactivity and applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


